molecular formula C13H14N2O3S2 B2761939 methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689772-24-5

methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2761939
CAS No.: 689772-24-5
M. Wt: 310.39
InChI Key: JLNZIYJMFUXXQX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core with multiple functional modifications. The thiazole ring is substituted at position 3 with a 2-ethoxyphenyl group, at position 4 with an amino group, and at position 5 with a methyl ester. The 2-sulfanylidene moiety (a thione group) introduces additional sulfur-based reactivity and influences intermolecular interactions, such as hydrogen bonding and crystal packing . Its synthesis likely follows established thiazole-forming reactions, such as the Gewald or Hantzsch methods, but procedural details are absent in the cited sources .

Properties

IUPAC Name

methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-3-18-9-7-5-4-6-8(9)15-11(14)10(12(16)17-2)20-13(15)19/h4-7H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNZIYJMFUXXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with methyl chloroacetate in the presence of a base to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : Methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 3: 2-Ethoxyphenyl
4: Amino
5: Methyl ester
2: Sulfanylidene
C₁₃H₁₄N₂O₃S₂ 310.39 Amino group enhances hydrogen bonding; ethoxy phenyl contributes to lipophilicity. N/A
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 3: 4-Chlorophenyl
4: Methylsulfanyl
5: Ethyl ester
2: Sulfanylidene
C₁₃H₁₃ClN₂O₂S₃ 384.94 Chlorophenyl and methylsulfanyl groups increase hydrophobicity; potential pesticidal activity.
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 3: 4-Methylphenyl
4: Methylsulfanyl
5: Ethyl ester
2: Sulfanylidene
C₁₄H₁₅NO₂S₃ 341.47 Methylphenyl substituent improves steric bulk; methylsulfanyl may influence metabolic stability.
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 2: 3-Formyl-4-isobutoxyphenyl
4: Methyl
5: Ethyl ester
C₁₈H₂₁NO₄S 355.43 Formyl and isobutoxy groups enhance electronic diversity; potential for further functionalization.

Key Observations :

Substituent Diversity: The target compound uniquely combines a 2-ethoxyphenyl group (electron-donating) with an amino group (hydrogen-bond donor/acceptor), distinguishing it from analogues with chlorophenyl or methylphenyl groups. This substitution pattern may influence solubility and binding interactions in biological systems.

Physicochemical Properties: The target compound has a lower molecular weight (310.39 g/mol) compared to (384.94 g/mol) and (341.47 g/mol), primarily due to the absence of chlorine or larger alkyl groups. The amino group in the target compound may improve aqueous solubility relative to methylsulfanyl-containing analogues, as amines often enhance polarity .

However, the target compound’s amino group could redirect its utility toward pharmaceuticals, such as kinase inhibitors or antimicrobial agents. The ethyl ester in and versus the methyl ester in the target compound may affect hydrolysis rates and bioavailability.

Biological Activity

Methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 309.4 g/mol

The presence of the sulfanylidene group in the thiazole ring is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have been performed using various cancer cell lines such as HeLa and MCF-7. The results demonstrated:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa6 - 18Induction of apoptosis via caspase activation
MCF-749 - 82Weak response to treatment

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound showed stronger activity against HeLa cells compared to MCF-7 cells, suggesting a selective efficacy towards certain cancer types .

The mechanism by which this compound induces apoptosis involves several pathways:

  • Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound .
  • Cell Cycle Arrest : Treatment with the compound resulted in an increased percentage of cells in the sub-G1 phase of the cell cycle, indicating that it effectively halts cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains.

Research Findings

A study assessing the antimicrobial properties indicated:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliSignificant

These findings point towards the potential use of this compound as a therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for methyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, analogous thiazole derivatives are synthesized by reacting substituted phenylthioureas with ethyl bromopyruvate under reflux in ethanol . Purification is achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization .

Q. How is the structural identity of this compound confirmed after synthesis?

  • Methodological Answer : Characterization employs a combination of spectroscopic techniques:

  • 1H and 13C NMR : To confirm substituent positions and aromatic proton environments (e.g., ethoxyphenyl resonances at δ 6.8–7.5 ppm and methyl ester signals near δ 3.7 ppm) .
  • IR Spectroscopy : To detect functional groups like C=O (ester, ~1700 cm⁻¹) and N–H (amine, ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS or ESI-MS) : To verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Ignition Sources : Store away from heat/sparks (flash point ~150°C for similar esters) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding affinities to biological targets like cytochrome P450 or kinase enzymes. For example, triazole-thiazole hybrids show strong interactions with ATP-binding pockets via hydrogen bonding and π-π stacking . Free energy perturbation (FEP) calculations can further refine binding mode predictions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Dose-Response Curves : Use standardized protocols (e.g., IC50 determination in triplicate) .
  • Solvent Controls : Test DMSO/ethanol effects on activity (concentrations ≤1% v/v) .
  • Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays .

Q. How do substituents (e.g., 2-ethoxyphenyl vs. 4-chlorophenyl) modulate the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP via shake-flask or HPLC methods; ethoxyphenyl groups increase hydrophobicity compared to chlorophenyl analogs, affecting membrane permeability .
  • Metabolic Stability : Perform in vitro liver microsome assays to assess CYP-mediated oxidation. Ethoxy groups may slow metabolism compared to methylsulfanyl substituents .

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